molecular formula C12H13FN4O2S B2454586 1-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034491-39-7

1-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2454586
CAS No.: 2034491-39-7
M. Wt: 296.32
InChI Key: UVAASZOZRACVFD-UHFFFAOYSA-N
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Description

1-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a complex organic compound characterized by the presence of a sulfonyl group attached to an azetidine ring, which is further connected to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the azetidine ring The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions

The final step involves the formation of the triazole ring, which can be accomplished through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne. The reaction conditions often include the use of copper catalysts and appropriate solvents to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides, thiols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The sulfonyl group and triazole ring are key functional groups that contribute to its biological activity. The compound may inhibit enzymes, disrupt cellular processes, or interact with nucleic acids, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
  • **3-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
  • **1-{[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Uniqueness

1-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is unique due to the combination of the azetidine and triazole rings, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4O2S/c1-9-6-11(2-3-12(9)13)20(18,19)16-7-10(8-16)17-5-4-14-15-17/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAASZOZRACVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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